4'-Hydroxyflurbiprofen-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

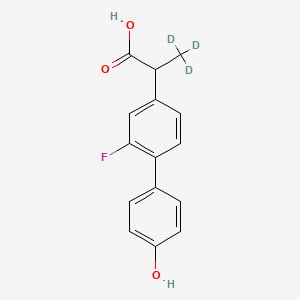

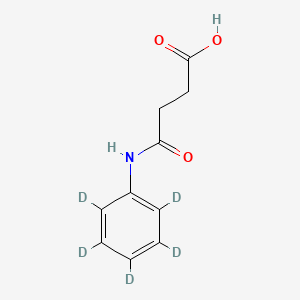

4’-Hydroxyflurbiprofen-d3 is the labelled analogue of 4-Hydroxy flurbiprofen, which is a metabolite of Flurbiprofen . It is used for research and development purposes . The IUPAC name for this compound is 3,3,3-trideuterio-2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid .

Synthesis Analysis

The synthesis of 4’-Hydroxyflurbiprofen-d3 involves the use of both biotransformation and late-stage chemical synthesis from the deuterated parent compound . The non-steroidal anti-inflammatory flurbiprofen is subject to both CYP and UGT mediated metabolism. In humans, CYP2C9 is responsible for the major metabolite, 4’-hydroxyflurbiprofen .

Molecular Structure Analysis

The molecular formula of 4’-Hydroxyflurbiprofen-d3 is C15H10D3FO3 . The InChI is 1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19)/i1D3 .

Chemical Reactions Analysis

The metabolism of flurbiprofen-d3 results in hydroxylation at the same position by the same enzymes and microbes . It is expected that biotransformation processes may be affected by deuteration at sites of metabolism in compounds .

Physical And Chemical Properties Analysis

4’-Hydroxyflurbiprofen-d3 is a white to off-white solid . It is soluble in Acetone and Ethyl Acetate . The melting point is between 187-189 °C .

Safety and Hazards

When handling 4’-Hydroxyflurbiprofen-d3, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is required .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 4’-Hydroxy Flurbiprofen-d3, a deuterium labeled 4’-Hydroxy Flurbiprofen , is the enzyme Cyclooxygenase (COX) . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway .

Mode of Action

4’-Hydroxy Flurbiprofen-d3 inhibits the COX enzyme, thereby reducing the formation of prostaglandins . This inhibition is reversible and affects both COX-1 and COX-2 isoforms . The reduction in prostaglandin synthesis alleviates symptoms associated with inflammation, pain, and fever .

Biochemical Pathways

The action of 4’-Hydroxy Flurbiprofen-d3 primarily affects the prostaglandin synthesis pathway . By inhibiting the COX enzyme, it prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .

Pharmacokinetics

4’-Hydroxy Flurbiprofen-d3 is metabolized primarily by CYP2C9 to its major metabolite, 4’-hydroxy-flurbiprofen . The pharmacokinetics of flurbiprofen are linear after single-dose oral administration . The elimination half-life of flurbiprofen is approximately 4.7 to 5.7 hours . The metabolite 4’-hydroxy-flurbiprofen shows little anti-inflammatory activity .

Result of Action

The inhibition of prostaglandin synthesis by 4’-Hydroxy Flurbiprofen-d3 results in reduced inflammation, pain, and fever . This makes it effective in the symptomatic treatment of conditions like rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis .

Action Environment

The action of 4’-Hydroxy Flurbiprofen-d3 can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP2C9 enzyme could potentially affect the metabolism of 4’-Hydroxy Flurbiprofen-d3 . Additionally, genetic polymorphisms in the CYP2C9 gene could also influence the drug’s metabolism and efficacy .

Propriétés

IUPAC Name |

3,3,3-trideuterio-2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSMMBJBNJDFRA-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Hydroxy Flurbiprofen-d3 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-ethoxy-4,5-dihydroimidazol-1-yl)ethyl]nitramide](/img/structure/B563099.png)

![2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B563101.png)

![1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine](/img/structure/B563102.png)